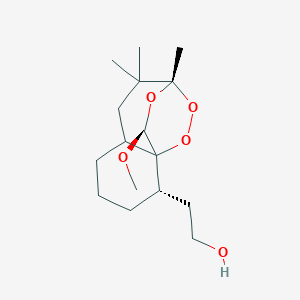
Ohmtpb
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ohmtpb, also known as 2-(4-hydroxyphenyl)-6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl) pyridine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Ohmtpb is a pyridine derivative that has been synthesized using various methods and has shown promising results in various scientific studies.
作用機序
The exact mechanism of action of Ohmtpb is not fully understood. However, it has been reported to act through various pathways, including the inhibition of oxidative stress, the modulation of inflammatory responses, and the regulation of cell signaling pathways. Ohmtpb has also been reported to interact with various receptors and enzymes, including the NMDA receptor, acetylcholinesterase, and monoamine oxidase.
生化学的および生理学的効果
Ohmtpb has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to contribute to the pathogenesis of various diseases. Ohmtpb has also been reported to improve cognitive function and memory in animal models. In addition, Ohmtpb has been reported to have anticancer properties and has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
Ohmtpb has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. Ohmtpb is also soluble in various solvents, which makes it easy to use in various experimental setups. However, Ohmtpb has limitations in terms of its toxicity and potential side effects. Therefore, it should be used with caution in lab experiments.
将来の方向性
There are several future directions for the study of Ohmtpb. One direction is to further explore its potential therapeutic properties in various diseases, including neurodegenerative diseases and cancer. Another direction is to investigate its mechanism of action and its interactions with various receptors and enzymes. Additionally, future studies can focus on optimizing the synthesis method of Ohmtpb to improve its yield and purity.
合成法
Ohmtpb can be synthesized using various methods, including the condensation reaction of Ohmtpbacetyl-4-methylpyridine and 4-hydroxybenzaldehyde in the presence of ammonium acetate. Another method involves the reaction of Ohmtpbacetylpyridine and 4-hydroxybenzaldehyde in the presence of sodium hydroxide and ammonium acetate. These methods have been reported in scientific literature and have resulted in high yields of Ohmtpb.
科学的研究の応用
Ohmtpb has shown potential therapeutic properties in various scientific studies. It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective activities. Ohmtpb has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. In addition, Ohmtpb has been reported to have anticancer properties and has been studied for its potential use in cancer therapy.
特性
CAS番号 |
156382-50-2 |
|---|---|
製品名 |
Ohmtpb |
分子式 |
C16H28O5 |
分子量 |
300.39 g/mol |
IUPAC名 |
2-[(2S,6R,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol |
InChI |
InChI=1S/C16H28O5/c1-14(2)10-12-7-5-6-11(8-9-17)16(12)13(18-4)19-15(14,3)20-21-16/h11-13,17H,5-10H2,1-4H3/t11-,12+,13-,15-,16?/m0/s1 |
InChIキー |
BCUBFQJBIVOSFG-QXRAWODBSA-N |
異性体SMILES |
C[C@]12C(C[C@H]3CCC[C@H](C3([C@H](O1)OC)OO2)CCO)(C)C |
SMILES |
CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C |
正規SMILES |
CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C |
同義語 |
octahydro-9-hydroxyethyl-1-methoxy-3,4,4-trimethyl-1H-3,9a-peroxy-2-benzoxepin OHMTPB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



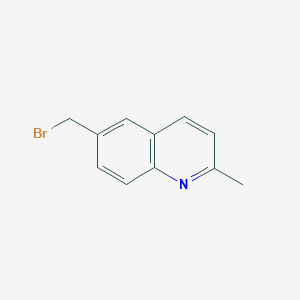
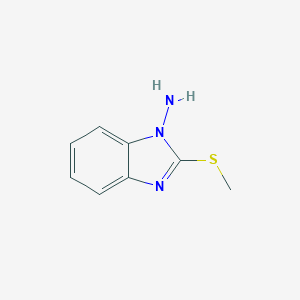
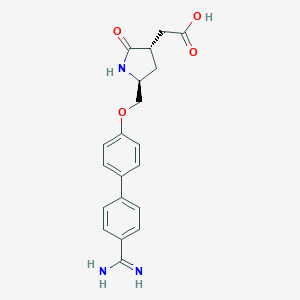
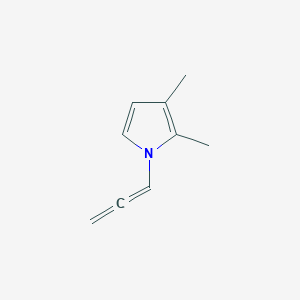
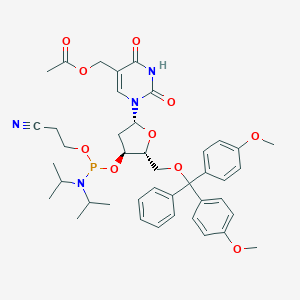
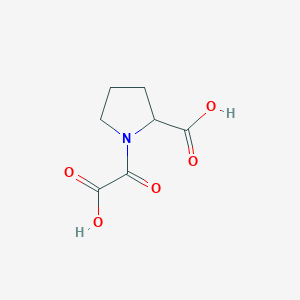
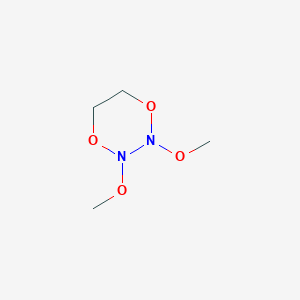
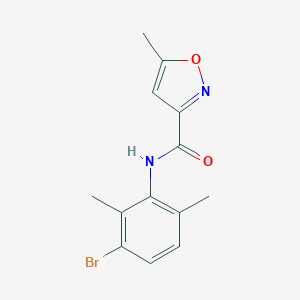
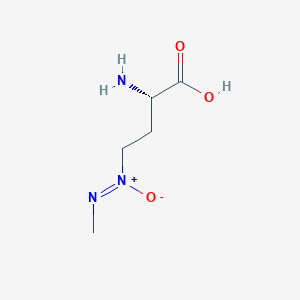
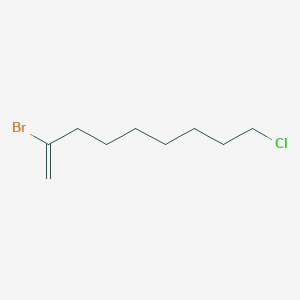

![1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B115577.png)
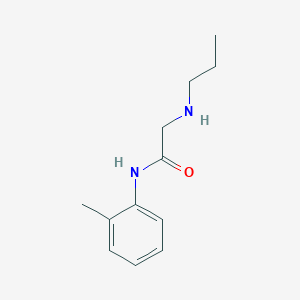
![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)